2-Amino-N-methylbutanamide hydrochloride

Description

Contextual Significance within Contemporary Organic and Medicinal Chemistry Research

In modern chemical research, molecules like 2-Amino-N-methylbutanamide hydrochloride are significant as intermediates or scaffolds for the synthesis of more complex molecules. The presence of both an amino and an amide group allows for a variety of chemical transformations. The amino group can undergo reactions such as alkylation or acylation, while the amide bond, though generally stable, can be hydrolyzed under specific conditions. wikipedia.org

The stereochemistry of such compounds can be crucial, as different stereoisomers can exhibit distinct biological activities and interactions with enzymes or receptors. smolecule.com For instance, the "(2R)" stereoisomer of this compound is noted for its potential role in enzyme interactions and protein synthesis research. smolecule.com This highlights the importance of stereospecific synthesis in medicinal chemistry to access biologically active molecules.

The structural motifs present in this compound are found in numerous biologically active compounds and pharmaceutical agents. Its role as a drug intermediate is recognized, particularly in the synthesis of heterocyclic compounds. chembk.com

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₅H₁₃ClN₂O smolecule.comnih.gov |

| Molecular Weight | 152.62 g/mol sigmaaldrich.com |

| IUPAC Name | 2-amino-N-methylbutanamide;hydrochloride sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Melting Point | 193-194 °C sigmaaldrich.com |

Historical Trajectory of Amide and Amino Acid Derivative Studies in Chemical Synthesis

The study of amides and amino acid derivatives is a cornerstone of organic chemistry with a rich history. Amides, characterized by a carbonyl group bonded to a nitrogen atom, are fundamental to the structure of proteins where they form peptide bonds linking amino acids. wikipedia.orgjetir.org

Historically, the synthesis of amides has evolved significantly. Early methods involved the reaction of carboxylic acids with amines or ammonia (B1221849), a process known as amidation. jetir.org A significant advancement was the Schotten-Baumann reaction, discovered in the late 19th century, which utilizes acid halides or anhydrides with amines in the presence of a base. This method provided a more efficient route to amides.

The development of coupling reagents has been a major focus in peptide synthesis, a specialized area of amide bond formation. researchgate.netluxembourg-bio.com These reagents activate the carboxylic acid, facilitating its reaction with the amine under mild conditions to prevent side reactions and preserve stereochemical integrity. researchgate.netluxembourg-bio.com The synthesis of amino acid derivatives, such as this compound, builds upon these foundational principles, enabling the creation of novel compounds for various research applications. The ability to synthesize specific amino acid amides has been crucial for developing new therapeutic agents and understanding biological processes. researchgate.net

Interactive Data Table: Predicted Collision Cross Section (CCS) Data The following table presents predicted collision cross section values for the parent compound, 2-amino-N-methylbutanamide, which can be useful in mass spectrometry-based analyses. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 117.10224 | 125.9 |

| [M+Na]⁺ | 139.08418 | 131.7 |

| [M-H]⁻ | 115.08768 | 125.9 |

| [M+NH₄]⁺ | 134.12878 | 147.6 |

| [M+K]⁺ | 155.05812 | 132.0 |

| [M+H-H₂O]⁺ | 99.092220 | 120.8 |

| [M+HCOO]⁻ | 161.09316 | 149.8 |

| [M+CH₃COO]⁻ | 175.10881 | 175.2 |

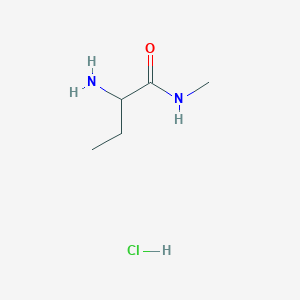

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-N-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-4(6)5(8)7-2;/h4H,3,6H2,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIZNTBEHPRPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51739-62-9 | |

| Record name | Butanamide, 2-amino-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51739-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-methylbutanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 2-Amino-N-methylbutanamide Hydrochloride and Related Analogues

The construction of this compound can be achieved through various synthetic pathways. A common approach involves the formation of an amide bond between 2-aminobutyric acid and methylamine. One patented method describes the synthesis starting from 2-aminobutyric acid, which is reacted with bis(trichloromethyl)carbonate to form an intermediate, 4-ethyl-2,5-oxazolidinedione. This intermediate is then subjected to ammonolysis and acidification to yield the final hydrochloride salt. google.com Another patented route for a related S-enantiomer involves the ammoniation of methyl 2-bromobutyrate, followed by resolution with L-tartaric acid and subsequent treatment with hydrogen chloride. google.com

The formation of the amide bond is a critical step in the synthesis of this compound. This transformation is typically facilitated by coupling reagents that activate the carboxylic acid group of an amino acid, making it more susceptible to nucleophilic attack by an amine. americanpeptidesociety.orgpeptide.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. americanpeptidesociety.orgbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to minimize side reactions and racemization. americanpeptidesociety.orgbachem.com

Phosphonium and Aminium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient and generate active esters that readily react with amines. sigmaaldrich.com Phosphonium reagents are generally considered to produce cleaner reactions compared to their uronium counterparts. sigmaaldrich.com

Other Reagents: 1,1'-Carbonyldiimidazole (CDI) is another effective reagent for amide bond formation. researchgate.net The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the final product. americanpeptidesociety.org

Table 1: Common Coupling Reagents in Amide Synthesis

| Reagent Class | Examples | Byproducts |

| Carbodiimides | DCC, DIC, EDC | Dicyclohexylurea (DCU), Diisopropylurea, N-acylurea bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP sigmaaldrich.compeptide.com | Hexamethylphosphoramide (HMPA) |

| Aminium Salts | HBTU, HATU, HCTU sigmaaldrich.com | Tetramethylurea |

The chemical properties and biological activity of 2-Amino-N-methylbutanamide analogs can be altered by modifying the amino acid backbone. myfoodresearch.com Derivatization is a key strategy for this purpose. myfoodresearch.comsigmaaldrich.com

Common derivatization techniques include:

Pre-column and Post-column Derivatization: In analytical chemistry, especially for techniques like HPLC, derivatization is used to attach a chromophoric or fluorescent tag to amino acids, making them detectable. myfoodresearch.comshimadzu.com Reagents like o-phthalaldehyde (B127526) (OPA) are frequently used for this purpose. myfoodresearch.com While primarily an analytical tool, the underlying chemical principles can be applied to synthetic modifications.

Silylation: This technique replaces active hydrogens on functional groups with a silyl (B83357) group, which can alter the reactivity and volatility of the molecule. sigmaaldrich.com

Backbone Amide Protection: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be temporarily attached to the amide nitrogen in a peptide backbone to prevent aggregation during synthesis and to avoid unwanted side reactions like aspartimide formation. nih.gov

Modifications to the butanamide backbone can introduce new functionalities or stereochemical complexities, leading to a diverse range of analogs with potentially different properties.

In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily "protect" certain reactive groups to prevent them from participating in unwanted side reactions. libretexts.org For the synthesis of 2-Amino-N-methylbutanamide and its derivatives, the primary amine is a key functional group that often requires protection.

Amide as a Protecting Group: The amide group itself can be considered a protected form of an amine, as it is generally less reactive. libretexts.orgthieme-connect.de

Common Amine Protecting Groups: Carbamates are frequently used to protect amines. chemistryviews.org The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal (deprotection). chemistryviews.org

Deprotection: The removal of a protecting group is a critical final step in a synthesis. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule. For example, some benzyl-based protecting groups can be removed by hydrogenolysis, while others are cleaved with acid. thieme-connect.delibretexts.org A "safety-catch" strategy involves using a very stable protecting group that can be converted into a labile one under specific conditions. thieme-connect.de

Enantioselective Synthesis and Stereochemical Control in Butanamide Formation

The 2-position of 2-Amino-N-methylbutanamide is a stereocenter, meaning the compound can exist as two non-superimposable mirror images called enantiomers (R and S forms). Controlling the stereochemistry during synthesis is crucial, as different enantiomers can have distinct biological activities.

Chiral Catalysts and Auxiliaries: Asymmetric synthesis often employs chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. numberanalytics.com For instance, chiral rhodium catalysts have been used in the synthesis of chiral amides. numberanalytics.com

Stereochemical Control during Amidation: The process of forming the amide bond itself can be a source of racemization (loss of stereochemical purity). bachem.com The choice of coupling reagents and additives is critical to minimize this. americanpeptidesociety.orgbachem.com Additives like HOBt are known to suppress racemization during peptide coupling. bachem.com

Influence of Stereochemistry on Properties: The stereochemistry of the amide side chains can significantly influence the properties of the molecule. For example, in certain macrocyclic compounds, the orientation of side-chain functional groups, dictated by stereochemistry, can affect water exchange rates. nih.gov The rotational restriction around the amide bond can also be used to control the stereochemistry of adjacent centers. bris.ac.uk

Reactivity Profiling and Functional Group Interconversions

The reactivity of 2-Amino-N-methylbutanamide is largely defined by its constituent functional groups: the primary amine, the amide, and the alkyl chain. Functional group interconversion refers to the transformation of one functional group into another, a fundamental concept in organic synthesis. solubilityofthings.comimperial.ac.uk

Amine to Amide: The conversion of an amine to an amide is a common transformation. solubilityofthings.com

Amide Reduction: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Other Transformations: The butanamide backbone can potentially undergo various other reactions depending on the specific reagents and conditions employed. These interconversions allow for the synthesis of a wide array of derivatives from a common starting material. youtube.comslideshare.net

Amide bonds, while generally stable, can be cleaved through hydrolysis, a reaction with water, typically under acidic or basic conditions. allen.inlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. libretexts.orgyoutube.com Subsequent proton transfers lead to the cleavage of the C-N bond, yielding a carboxylic acid and an amine. libretexts.orgyoutube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. youtube.com

Base-Promoted Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate. allen.inlibretexts.org The C-N bond is then cleaved, and the resulting amine deprotonates the newly formed carboxylic acid. libretexts.org This reaction is also effectively irreversible due to the formation of the carboxylate salt. libretexts.org

Table 2: Key Steps in Amide Hydrolysis

| Condition | Key Steps | Products |

| Acidic | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer to nitrogen4. Elimination of amine | Carboxylic acid and Ammonium (B1175870) ion libretexts.orgyoutube.com |

| Basic | 1. Nucleophilic attack by hydroxide ion2. Formation of tetrahedral intermediate3. Elimination of amide anion4. Deprotonation of carboxylic acid | Carboxylate salt and Amine allen.inlibretexts.org |

Alkylation and Acylation Reactions at Amine and Amide Centers

The presence of both a primary amine and a secondary amide in this compound allows for selective or exhaustive alkylation and acylation reactions. The primary amine is generally more nucleophilic and less sterically hindered than the amide nitrogen, offering a site for initial functionalization.

Alkylation Reactions:

N-alkylation of amino acids and their derivatives is a critical transformation in peptide and medicinal chemistry. monash.edu Introducing alkyl groups, particularly methyl groups, can enhance properties such as lipophilicity and membrane permeability, making the resulting peptides more effective as therapeutic candidates. monash.edu

The primary amine of 2-Amino-N-methylbutanamide can be alkylated under various conditions. Reductive amination, for instance, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method. The Leuckart reaction, which utilizes formic acid and formalin, is a specific example of reductive amination used for N-methylation. monash.edu

Direct alkylation using alkyl halides can also be employed. To achieve selective alkylation at the amine, the reaction conditions must be carefully controlled to prevent over-alkylation and potential quaternization of the amine. Protection of the amine group, for instance with a Boc or Cbz group, allows for subsequent alkylation at the amide nitrogen, though this generally requires stronger basic conditions. A widely used method for N-methylation of N-acyl amino acids involves the use of sodium hydride and methyl iodide. monash.edu

Acylation Reactions:

Acylation of the primary amine is typically a straightforward process, reacting readily with acid chlorides, anhydrides, or activated esters to form a new amide bond. This reaction is fundamental in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another.

Acylation at the secondary amide nitrogen is more challenging due to the decreased nucleophilicity of the nitrogen atom, whose lone pair is delocalized by resonance with the adjacent carbonyl group. However, under strongly basic conditions that deprotonate the amide, followed by treatment with an acylating agent, acylation can be achieved.

Table 1: Summary of Alkylation and Acylation Reactions

| Reaction Type | Reagent/Conditions | Functional Group Targeted | Expected Product |

|---|---|---|---|

| Alkylation | |||

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Primary Amine | N-alkylated amine |

| Direct Alkylation | Alkyl Halide, Base | Primary Amine | N-alkylated amine |

| N-Methylation | Sodium Hydride, Methyl Iodide | Amide Nitrogen (with prior amine protection) | N-methylated amide |

| Acylation | |||

| Standard Acylation | Acid Chloride/Anhydride, Base | Primary Amine | N-acylated amine (Amide) |

| Amide Acylation | Strong Base (e.g., NaH), Acylating Agent | Amide Nitrogen | N-acylated amide (Imide) |

Reduction Chemistry of Amide and Related Functionalities

The reduction of the amide functionality in this compound to an amine is a key transformation that converts the amino acid amide into a diamine derivative. Amides are among the least reactive carboxylic acid derivatives, necessitating the use of powerful reducing agents. chemistrysteps.com

The most common and effective reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄). orgoreview.comlibretexts.orgmasterorganicchemistry.com This strong reducing agent converts the amide's carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). orgoreview.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom as an aluminate leaving group, forming an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. libretexts.org

Other reducing agents can also be employed. For instance, 9-Borabicyclo[3.3.1]nonane (9-BBN) is a milder reducing agent that can effectively reduce tertiary amides to tertiary amines. orgoreview.com Its utility with secondary amides like the one in the title compound is also recognized. chemistrysteps.com Catalytic hydrogenation can also be used to reduce amides, typically requiring high pressures and temperatures along with a specific catalyst. echemi.com This method is often considered to have high selectivity. echemi.com

Table 2: Reagents for Amide Reduction

| Reagent | Abbreviation | Characteristics | Product from Secondary Amide |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Strong, non-selective reducing agent. chemistrysteps.comorgoreview.commasterorganicchemistry.com | Secondary Amine |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Milder reducing agent, can show selectivity. chemistrysteps.comorgoreview.com | Secondary Amine |

| Catalytic Hydrogenation | H₂/Catalyst | Requires high pressure/temperature, selective. echemi.com | Secondary Amine |

Elucidation of Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Structural Analogues and Homologs

The rational design of analogues of 2-Amino-N-methylbutanamide is grounded in established principles of medicinal chemistry, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The synthetic strategies for these analogues often begin with readily available chiral precursors, such as amino acids, to control the stereochemistry of the final products.

A common approach to synthesizing the core structure of 2-aminobutanamide (B112745) derivatives involves the use of 2-aminobutyric acid as a starting material. For instance, a patented method describes the synthesis of 2-aminobutanamide hydrochloride, a close analogue of the title compound, through a cyclized intermediate. google.com In this process, 2-aminobutyric acid is reacted with bis(trichloromethyl)carbonate to form a stable cyclic intermediate, 4-ethyl-2,5-oxazolidinedione. google.com This intermediate is then subjected to ammonolysis and subsequent acidification to yield the desired 2-aminobutanamide hydrochloride. google.com This method is noted for its mild reaction conditions and high yield. google.com

The synthesis of N-alkylated derivatives, such as the N-methyl group in 2-Amino-N-methylbutanamide, can be achieved through several methods. For example, in the synthesis of substituted 2-aminocyclobutanones, N-methylated sulfonamide derivatives were successfully created, indicating that N-alkylation is a feasible modification in related amino-carbonyl structures. luc.edu

The following table outlines a general synthetic approach for creating structural analogues based on the synthesis of the parent amide.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Cyclization | 2-Aminobutyric acid, bis(trichloromethyl)carbonate, organic solvent, -5 to 110 °C | 4-Ethyl-2,5-oxazolidinedione | google.com |

| 2 | Amination | 4-Ethyl-2,5-oxazolidinedione, ammonia (B1221849) or primary/secondary amine (e.g., methylamine) | 2-Amino-N-(substituted)butanamide | google.com |

| 3 | Acidification | Reaction mixture from Step 2, hydrochloric acid | 2-Amino-N-(substituted)butanamide hydrochloride | google.com |

This table illustrates a generalized synthetic pathway for creating analogues of 2-Amino-N-methylbutanamide, based on the synthesis of the non-methylated analogue.

Homologs, which differ by one or more methylene (B1212753) groups in the carbon chain, can also be synthesized. For example, the synthesis of (-)-3-methyl-5-aminovaleric acid, a homolog of a GABA analogue, was achieved through an Arndt-Eistert synthesis starting from (+)-2-Methyl-4-aminobutyric acid. researchgate.net This demonstrates a classic method for chain extension in amino acid derivatives. researchgate.net

Systematic Investigation of Positional and Substituent Effects on Mechanistic Activity

The systematic investigation of how the position and nature of substituents affect the activity of a molecule is a cornerstone of structure-activity relationship (SAR) studies. While specific SAR data for 2-Amino-N-methylbutanamide hydrochloride is not extensively available in the public domain, general principles can be inferred from studies on related structures.

For instance, in a study on N-hydroxybutanamide derivatives, the position of a substituent on an aromatic ring had a significant impact on cytotoxicity. mdpi.com Derivatives with a nitro group in the meta- or para-position of a benzohydrazide (B10538) moiety were more toxic to carcinoma cells than the ortho-substituted analogue. mdpi.com Conversely, replacing the nitro group with a methoxy (B1213986) group at the ortho position resulted in higher toxicity. mdpi.com This highlights the sensitive interplay between substituent position and biological activity.

In another example involving ketamine esters, substitutions on an aromatic ring also showed clear positional effects. mdpi.com Generally, 2- and 3-substituted compounds were more active as sedatives than their 4-substituted counterparts. mdpi.com

The introduction of substituents can also probe interactions with biological targets. For example, replacing a primary amine with a dimethylamine (B145610) can test the importance of hydrogen bond donation. drugdesign.org Similarly, adding methoxy substituents to a piperidine (B6355638) renin inhibitor led to a significant increase in potency, likely due to better occupancy of a hydrophobic pocket in the target enzyme. drugdesign.org

The table below summarizes the general principles of how positional and substituent changes can influence molecular activity, drawn from studies on analogous compounds.

| Modification Type | Example from Related Compounds | Observed Effect on Activity | Potential Rationale | Reference |

| Positional Isomerism | Nitro group on benzohydrazide moiety of N-hydroxybutanamides | meta & para > ortho for cytotoxicity | Steric hindrance or altered electronic properties at the ortho position affecting target binding. | mdpi.com |

| Substituent Nature | Methoxy vs. Nitro group on N-hydroxybutanamides | Methoxy group at ortho position led to higher toxicity than nitro group. | Altered lipophilicity, electronic effects, and potential for different intermolecular interactions. | mdpi.com |

| Probing Hydrophobic Pockets | Addition of methoxy groups to a piperidine renin inhibitor | Increased potency | Enhanced binding through favorable interactions with a hydrophobic region of the receptor. | drugdesign.org |

| Hydrogen Bonding Capacity | Replacement of NH₂ with N(CH₃)₂ in imidazole (B134444) acetic acids | Indicates the involvement of two hydrogen bonds from the NH₂ group in receptor interaction. | The dimethylamino group cannot act as a hydrogen bond donor. | drugdesign.org |

This table illustrates general SAR principles that could be applied to the systematic investigation of 2-Amino-N-methylbutanamide analogues.

Stereochemical Influence on Molecular Recognition and Interaction Profiles

Stereochemistry is a critical determinant of a molecule's biological activity, as it dictates the three-dimensional arrangement of atoms and thus the ability to interact with chiral biological macromolecules like proteins and enzymes. For a molecule like 2-Amino-N-methylbutanamide, which contains a chiral center at the alpha-carbon, the stereochemical configuration (R or S) is expected to have a profound impact on its molecular recognition and interaction profile.

The synthesis of enantiomerically pure compounds is essential for evaluating the influence of stereochemistry. In the synthesis of GABA analogues, enantiomerically pure (R)- and (S)-4-amino-2-methylbutanoic acid were prepared to facilitate the analysis of ligand binding at GABA receptors and transporters. researchgate.net Similarly, the synthesis of enantiomerically enriched aminophosphonates, such as the R and S enantiomers of diethyl 2-(tert-butoxycarbonylamino)propylphosphonate, was undertaken to explore their potential in medicinal chemistry. mdpi.com The distinct optical rotations of these enantiomers confirm their stereochemical purity. mdpi.com

The importance of stereochemistry is also highlighted in studies where a specific stereoisomer is required for biological activity. For example, in a series of methyl-idenyl-indolin-2-one derivatives, the Z stereochemistry was found to be the bioactive geometry, a conformation favored by an internal hydrogen bond. drugdesign.org The E isomer was inactive, confirming that a precise spatial arrangement of atoms is necessary for the molecule to exert its effect. drugdesign.org

While specific interaction profiles for the enantiomers of this compound are not detailed in the available literature, it is a fundamental principle that one enantiomer will likely exhibit higher affinity and/or efficacy for a specific biological target than the other due to a better stereochemical fit.

The following table summarizes key aspects of stereochemical considerations in drug design, drawn from related fields of study.

| Stereochemical Aspect | Example from Related Compounds | Significance | Reference |

| Enantiomeric Purity | Synthesis of (R)- and (S)-4-amino-2-methylbutanoic acid | Allows for the distinct evaluation of each enantiomer's interaction with biological targets (e.g., receptors, transporters). | researchgate.net |

| Bioactive Conformation | Z vs. E isomers of methyl-idenyl-indolin-2-one derivatives | Only the Z isomer was biologically active, demonstrating the necessity of a specific geometric arrangement for activity. | drugdesign.org |

| Chiral Synthesis | Preparation of (R)- and (S)-aminophosphonate enantiomers | Enables the study of stereoselective interactions and the development of stereochemically pure therapeutic agents. | mdpi.com |

This table highlights the critical role of stereochemistry in molecular recognition, using examples from related classes of compounds.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Amino-N-methylbutanamide hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons of the N-methyl group would appear as a doublet due to coupling with the adjacent N-H proton. The methine proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the neighboring ethyl and amino protons. The ethyl group protons would present as a triplet (methyl) and a quartet (methylene). The amine and amide protons would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. rsc.orgacdlabs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. steelyardanalytics.com Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 169-175 ppm. steelyardanalytics.commdpi.com The chiral α-carbon (C2) would be expected in the range of 50-60 ppm. The carbons of the N-methyl and ethyl groups would appear in the upfield region. illinois.eduoregonstate.edu

Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on analysis of structurally similar compounds such as (S)-2-aminobutanamide hydrochloride. rsc.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | br s | 3H | -NH₃⁺ |

| ~8.0 | br s | 1H | -C(O)NH- |

| ~3.7 | m | 1H | CH (NH₃⁺) |

| ~2.7 | d | 3H | -NHCH ₃ |

| ~1.8 | m | 2H | -CH ₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH ₃ |

Note: br s = broad singlet, m = multiplet, d = doublet, t = triplet. Chemical shifts are referenced to a standard and can vary based on solvent and concentration.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Amide) |

| ~55 | C H(NH₃⁺) |

| ~26 | NHC H₃ |

| ~25 | C H₂CH₃ |

| ~10 | CH₂C H₃ |

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum would display characteristic absorption bands for the primary amine hydrochloride, the secondary amide, and the alkyl portions of the molecule.

The N-H stretching vibrations of the primary amine salt (-NH₃⁺) are expected to produce a broad and strong absorption in the 3200-2800 cm⁻¹ range. researchgate.netspectroscopyonline.com The C=O stretch of the secondary amide (Amide I band) typically appears as a strong absorption between 1680 and 1630 cm⁻¹. spcmc.ac.inquimicaorganica.org The N-H bending vibration of the secondary amide (Amide II band) is expected in the region of 1570-1515 cm⁻¹. spcmc.ac.in Additionally, C-H stretching vibrations from the ethyl and methyl groups would be observed around 2950-2850 cm⁻¹. ucla.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (-NH₃⁺) |

| 2950-2850 | Medium to Strong | C-H stretch (alkyl) |

| 1680-1630 | Strong | C=O stretch (Amide I) |

| 1625-1560 | Medium | N-H bend (asymmetric -NH₃⁺) |

| 1570-1515 | Medium | N-H bend (Amide II) |

| 1550-1500 | Medium | N-H bend (symmetric -NH₃⁺) |

| 1400-1300 | Medium | C-N stretch |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. In electrospray ionization mass spectrometry (ESI-MS), 2-Amino-N-methylbutanamide would be expected to show a prominent protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) of the protonated molecule would reveal characteristic fragmentation patterns. nih.gov A common fragmentation pathway for N-methylated amino acids involves the loss of water and carbon monoxide, leading to the formation of an immonium ion. nih.gov Other expected fragment ions would result from cleavage of the amide bond and fragmentation of the alkyl side chain.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding in the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would unequivocally establish its solid-state conformation. It would reveal the geometry around the chiral center and the conformation of the ethyl and N-methylamide groups. Furthermore, the analysis would detail the hydrogen bonding network involving the ammonium (B1175870) group (-NH₃⁺), the chloride counter-ion (Cl⁻), and the amide group, which are crucial for the stability of the crystal structure. cdnsciencepub.com The hydrochloride salt structure is anticipated to feature strong N-H···Cl hydrogen bonds.

Chiral Analytical Techniques, Including Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Given that 2-Amino-N-methylbutanamide is a chiral molecule, techniques that can distinguish between its enantiomers are essential.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers. asianpubs.orgresearchgate.netresearchgate.net This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The development of a robust chiral HPLC method is crucial for determining the enantiomeric purity of a sample of this compound.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.govbiotools.us This technique provides information about the stereochemistry of a molecule in solution. The VCD spectra of two enantiomers are mirror images of each other. biotools.usresearchgate.net

The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., the (S)-enantiomer). nih.govamericanlaboratory.com If the experimental and calculated spectra match in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample is confirmed. americanlaboratory.com VCD is particularly powerful as it provides structural information on the molecule's conformation in solution and does not require crystallization. biotools.us The amide I and amide II bands are often key regions in the VCD spectra of amino acid derivatives for conformational and configurational analysis. nih.govaip.orgnih.gov

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations, Including Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetic properties of 2-Amino-N-methylbutanamide hydrochloride. DFT methods balance computational cost and accuracy, making them suitable for studying molecules of this size.

Detailed research findings from DFT studies on related amino acid amides and dipeptides can be extrapolated to predict the behavior of this compound. researchgate.netnih.govresearchgate.net For instance, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and the energies of different conformational isomers. The choice of functional and basis set is critical for obtaining reliable results, with hybrid functionals like B3LYP and PBE0 often used in conjunction with basis sets such as 6-311++G(d,p) for accurate predictions in amino acid systems. researchgate.net

A key aspect of DFT studies on such molecules is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the amino group and the amide linkage, while the LUMO would likely be distributed over the carbonyl group.

Furthermore, DFT can be used to calculate various molecular properties that provide a deeper understanding of the molecule's electronic nature. These properties are summarized in the table below, with conceptual values typical for similar small organic molecules.

| Property | Description |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. |

| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. |

| Vibrational Frequencies | Calculated frequencies correspond to the different vibrational modes of the molecule, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure. |

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and interactions with its environment over time. scirp.orgacs.org

Interaction analysis, particularly in a solvent environment, is another strength of MD simulations. By explicitly including solvent molecules (typically water) in the simulation box, it is possible to study the hydration shell around this compound. This reveals detailed information about hydrogen bonding patterns between the molecule's amino and amide groups and the surrounding water molecules. scirp.org Understanding these interactions is vital, as they significantly influence the molecule's solubility and biological availability.

The following table outlines key parameters and outputs from a typical molecular dynamics simulation for a small molecule like this compound in an aqueous solution.

| Simulation Parameter/Output | Description |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. Common choices include AMBER, CHARMM, and GROMOS. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range, which needs to be long enough to sample relevant molecular motions. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or molecule at different time points, indicating structural stability. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over the course of the simulation. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central point, often used to analyze the structure of the solvent around the solute. |

In Silico Prediction of Electronic Properties and Reactivity Pathways

In silico methods are invaluable for predicting the electronic properties and potential reactivity pathways of this compound, complementing the insights gained from DFT and MD. nih.gov These predictions are based on the calculated electronic structure and can guide further experimental studies.

The electronic properties of a molecule are dictated by the distribution of its electrons. As mentioned, the HOMO and LUMO energies are fundamental in this regard. The ionization potential (related to the HOMO energy) and the electron affinity (related to the LUMO energy) can be calculated to quantify the molecule's redox properties. Another important electronic property is the electrostatic potential (ESP) mapped onto the molecule's electron density surface. The ESP provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group are expected to be regions of negative potential, making them likely sites for electrophilic attack or hydrogen bond donation.

Predicting reactivity pathways involves identifying the most likely sites for chemical reactions and the energetic barriers associated with them. The Fukui function is a reactivity descriptor derived from DFT that can be used to identify the most nucleophilic and electrophilic sites in a molecule. By analyzing the Fukui functions, one can predict where the molecule is most likely to react with an electrophile or a nucleophile.

Transition state theory can be combined with quantum chemical calculations to map out the entire energy profile of a potential reaction, including the reactants, transition states, and products. This allows for the determination of activation energies, which are critical for understanding the kinetics of a reaction. For this compound, potential reactions could include nucleophilic attack at the carbonyl carbon or protonation/deprotonation of the amino group.

The following table summarizes key in silico-predicted properties and their significance in understanding the reactivity of this compound.

| Predicted Property | Significance |

| HOMO-LUMO Gap | Indicates kinetic stability; a large gap suggests high stability and low reactivity. |

| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts sites for non-covalent interactions and electrophilic/nucleophilic attack. |

| Fukui Functions | Identifies the most reactive sites for nucleophilic and electrophilic attack. |

| Calculated pKa | Predicts the acidity of the protonated amino group, indicating its ionization state at different pH values. |

Mechanistic Biological Research and Biochemical Interactions in Non Human Systems

In Vitro Studies on Molecular Targets and Biological Pathways

Laboratory-based studies using isolated molecular and cellular systems have been crucial in mapping the potential biological pathways affected by 2-Amino-N-methylbutanamide hydrochloride.

Enzyme Modulation and Inhibition Mechanisms

At present, specific data on the direct modulation or inhibition of enzymes by this compound is not extensively documented in publicly available scientific literature. The structural characteristics of the compound, featuring an amino group and an amide, suggest potential interactions with various enzymes, such as proteases or aminotransferases. However, without dedicated enzymatic assays, the specific targets and the nature of these interactions—whether competitive, non-competitive, or allosteric—remain to be determined. Future research, including kinetic studies and structural biology approaches, would be necessary to identify specific enzyme targets and elucidate the mechanisms of modulation.

Analysis of Hydrogen Bonding and Other Interactions with Biomolecules

The molecular structure of this compound possesses several sites capable of forming hydrogen bonds, which are critical for its interaction with biological macromolecules like proteins and nucleic acids. The primary amino group and the secondary amide group can both act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the amino group can serve as hydrogen bond acceptors.

These potential hydrogen bonding patterns suggest that the compound could bind to the active sites or allosteric sites of various proteins, thereby influencing their conformation and function. Computational modeling and biophysical techniques such as X-ray crystallography or NMR spectroscopy would be invaluable in identifying the specific amino acid residues and biomolecules with which this compound interacts and in characterizing the precise geometry and strength of these hydrogen bonds.

Cellular Activity Assessments in Model Cell Lines (e.g., antiproliferative mechanisms, GABA uptake inhibition)

Investigations into the cellular effects of this compound have explored its potential as an inhibitor of γ-aminobutyric acid (GABA) uptake. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is a key mechanism for terminating its signal. Inhibition of GABA transporters can lead to increased GABAergic tone, a mechanism of action for several anticonvulsant drugs. While direct evidence specifically for this compound is limited, its structural similarity to other GABA analogs suggests this as a plausible area of activity.

Studies on related compounds have shown that modulation of GABAergic transmission can influence neuronal excitability. Further research using neuronal cell lines and primary neuronal cultures would be required to confirm and quantify the GABA uptake inhibition activity of this compound and to explore its downstream effects on cellular signaling pathways.

Regarding antiproliferative mechanisms, there is currently no substantive published data to indicate that this compound has been evaluated for its effects on cell proliferation in cancer cell lines or other model systems.

In Vivo Mechanistic Investigations in Animal Models (e.g., elucidation of anticonvulsant action mechanisms)

The potential anticonvulsant properties of compounds that modulate GABAergic systems often lead to in vivo investigations in animal models of epilepsy. While specific studies on this compound are not widely reported, the general mechanism for anticonvulsants acting on the GABA system involves the enhancement of inhibitory neurotransmission. This can occur through various means, including the inhibition of GABA reuptake, which increases the concentration and duration of GABA in the synapse.

In standard rodent models of seizures, such as the maximal electroshock seizure (MES) test or the pentylenetetrazol (PTZ) seizure test, compounds with anticonvulsant activity typically demonstrate a dose-dependent protection against seizure induction or propagation. Elucidating the precise in vivo mechanism of this compound would necessitate such studies, coupled with neurochemical analyses to measure changes in brain GABA levels and receptor binding assays to assess its interaction with GABA receptors and transporters in the context of a living organism.

Exploration of Chiral Recognition Phenomena in Biochemical Systems

This compound is a chiral molecule, existing as two enantiomers (R and S forms). It is well-established that the stereochemistry of a drug can significantly influence its biological activity, as biological systems, being chiral themselves, often exhibit stereospecific interactions. The differential binding of enantiomers to receptors, enzymes, and other biomolecules can result in one enantiomer being more potent, having a different pharmacological effect, or exhibiting a different metabolic profile than the other.

Applications As Research Probes and Advanced Chemical Building Blocks

Utilization in Complex Organic Synthesis and Asymmetric Transformations

In the realm of organic chemistry, the synthesis of complex molecules with precise three-dimensional arrangements is a significant challenge. Amino acid derivatives, including 2-Amino-N-methylbutanamide hydrochloride, are prized as chiral building blocks that can impart stereocontrol in chemical reactions.

The related precursor, 2-aminobutanamide (B112745) hydrochloride, is particularly important as a key intermediate in the synthesis of the pharmaceutical compound levetiracetam. google.com The development of efficient synthetic routes to this precursor is a focus of industrial research, aiming to improve yields, reduce costs, and minimize environmental impact compared to older methods that used hazardous reagents like bromine or thionyl chloride. google.com One advanced route involves the use of bis(trichloromethyl)carbonate to create a cyclic intermediate, 4-ethyl-2,5-oxazolidinedione, which can then be converted to the desired product under mild conditions. google.com

Asymmetric transformations are critical for producing optically pure compounds. mdpi.com Amino acid-derived structures are frequently employed as organocatalysts or as key components in stereoselective reactions. For instance, β-amino acids have been shown to be effective catalysts in asymmetric Michael additions, where the stereochemistry of the amino acid dictates the configuration of the final product. mdpi.com Similarly, complexation with metals, such as chiral Ni(II) Schiff base complexes, allows for the highly controlled asymmetric synthesis of tailor-made amino acids. nih.gov Enzymatic methods, using imine reductases, also represent a powerful strategy for the asymmetric synthesis of chiral amino alcohols from simple starting materials. nih.gov The inherent chirality of this compound makes it a suitable candidate for incorporation into such synthetic strategies, where its structure can direct the stereochemical outcome of a reaction sequence.

Table 1: Comparison of Synthetic Routes for 2-Aminobutanamide Hydrochloride

Role in Peptide and Peptidomimetic Research and Design

Peptides are crucial signaling molecules in many biological processes, but their use as therapeutic agents is often limited by poor metabolic stability and low bioavailability. longdom.org Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with modified structures to overcome these limitations. longdom.orgnih.gov One common and effective modification is the N-methylation of the peptide backbone, which involves replacing the amide proton with a methyl group. upc.edunih.gov

This N-methylation can confer several advantageous properties:

Increased Proteolytic Resistance: The absence of the amide proton can prevent recognition by proteases, enzymes that degrade peptides. upc.edu

Conformational Rigidity: The modification restricts the rotation around the peptide bond, leading to a more defined three-dimensional structure. upc.edunih.gov

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can increase the lipophilicity of the peptide, potentially enhancing its ability to cross cell membranes. nih.gov

This compound is an ideal building block for constructing these N-methylated peptidomimetics. Research has shown that systematically N-methylating a peptide can drastically alter its biological activity and selectivity. In one study, a library of all 31 possible N-methylated derivatives of the cyclic peptide MT-II was synthesized and tested. nih.gov The results showed that increasing the number of N-methyl groups progressively improved selectivity for the human melanocortin 1 receptor (hMC1R), transforming a non-selective agonist into several potent and selective ones. nih.gov This highlights how incorporating an N-methylated amino acid can be a powerful tool for fine-tuning the pharmacological profile of a peptide. nih.gov Such peptidomimetics are valuable as research probes to study receptor function and as starting points for drug development. nih.gov

Table 2: Effect of N-Methylation on Melanocortin Receptor Selectivity (MT-II Peptide Analogues)

Contribution to the Development of New Chemical Entities for Research Purposes

A new chemical entity (NCE) is a molecule that has not been previously described and is developed during the course of research. These novel compounds are essential for pushing the boundaries of science, serving as probes to understand biological pathways or as templates for future drug discovery. The synthesis of NCEs often relies on a toolbox of unique and advanced building blocks, a category where this compound and its analogues reside.

The development of the first potent and selective peptidomimetic inhibitors of protein N-terminal methyltransferases (NTMTs) serves as a clear example. nih.gov Researchers rationally designed an inhibitor, named BM30, which proved to be a competitive inhibitor of the enzyme and displayed high selectivity. nih.gov The creation of this NCE provides a valuable chemical probe to elucidate the function of NTMTs in processes like cell mitosis and DNA damage repair. nih.gov The synthesis of such targeted peptidomimetics is made possible by the availability of specialized amino acid derivatives that can be incorporated into the structure.

Furthermore, the creation of entirely new classes of amino acids, such as 2-substituted cyclobutane (B1203170) amino acids, represents the development of NCEs that act as building blocks themselves. unirioja.es These conformationally restricted analogues can be used to construct peptides or other molecules with unique structural properties. unirioja.es The use of chiral amino acid derivatives to catalyze the formation of optically pure intermediates is another way they contribute to NCE development, providing the raw materials for the pharmaceutical and fine chemical industries. mdpi.com Therefore, this compound contributes to this field by acting as a specialized component for assembling novel, complex molecules designed for specific research purposes.

Table 3: Examples of New Chemical Entities (NCEs) Developed from Amino Acid-Based Research

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Mechanistic Pathways and Interactions

A primary challenge in the study of 2-Amino-N-methylbutanamide hydrochloride lies in fully elucidating its mechanisms of action at the molecular level. The reactivity of amides is generally low due to their structural and electronic characteristics, making the study of their activation under mild conditions a complex task. researchgate.netnih.gov The introduction of an N-methyl group, as seen in this compound, can influence the compound's pharmacokinetic properties, including bioavailability and receptor selectivity. nih.govnih.gov

Future research should focus on several key areas:

Receptor Deorphanization and Target Validation: A significant hurdle is the identification of specific biological targets. As a small molecule, it may interact with a variety of receptors, enzymes, or ion channels within the central nervous system and other biological systems. digitellinc.comsigmaaldrich.com Computational studies, such as molecular dynamics simulations, could predict binding modes and affinities to various potential targets, guiding experimental validation. biorxiv.org

Downstream Signaling Cascades: Once a primary target is identified, the subsequent intracellular signaling pathways that are modulated remain to be discovered. Investigating these cascades will provide a more complete picture of the compound's functional effects.

Influence of N-Methylation on Conformation and Activity: The N-methyl group can significantly alter the conformational flexibility of the molecule. nih.govrsc.org Studies employing techniques like NMR spectroscopy can provide insights into the preferred conformations in solution, which can then be correlated with biological activity. nih.gov Understanding how this structural feature influences interactions with biological macromolecules is a critical area for future investigation. nih.gov For instance, twisting the planar structure of amide bonds has been shown to increase reaction rates, a principle that could be relevant to the activity of this compound. news-medical.net

Neurodegenerative Disease Models: Given the interest in small molecules for neurotherapeutics, exploring the effects of this compound in models of neurodegenerative diseases like Alzheimer's or Parkinson's could uncover novel therapeutic avenues. nih.gov

Unaddressed challenges in this area include the inherent difficulty in studying low-reactivity amides and the potential for off-target effects, which are common for small molecules. researchgate.net Overcoming these will require a combination of advanced computational and experimental approaches.

Development of Greener and More Efficient Synthetic Methodologies

The synthesis of chiral amines and their derivatives, such as this compound, is a cornerstone of pharmaceutical chemistry. hims-biocat.euopenaccessgovernment.org However, traditional synthetic routes often involve harsh reagents, multiple steps, and produce significant waste, making them environmentally and economically challenging. rsc.org Future research is directed towards developing more sustainable and efficient synthetic strategies.

Key areas for development include:

Biocatalysis: The use of enzymes, such as amine dehydrogenases, in whole-cell systems presents a promising green alternative for the synthesis of chiral amines. uva.nlacs.org These biocatalytic methods can offer high enantioselectivity and operate under mild conditions, reducing energy consumption and waste. hims-biocat.euopenaccessgovernment.orguva.nl The development of amine-tolerant E. coli strains through directed evolution is a significant step towards robust biocatalysis for amine production. acs.org

Catalytic N-Alkylation: Direct N-alkylation of amides using alcohols as alkylating agents is an atom-economical approach where water is the only byproduct. nih.govrsc.org Developing robust catalysts, such as ruthenium or palladium complexes, that can perform this transformation efficiently and stereoselectively for amino acid amides is a key research goal. nih.govresearchgate.net

Solvent-Free and Electrosynthesis: Solid-state synthesis or solvent-free methods, for example using urea (B33335) as a reagent and boric acid as a catalyst, can significantly reduce solvent waste. semanticscholar.org Additionally, electrosynthesis is emerging as a sustainable method for amide synthesis, avoiding the need for chemical oxidants or reductants. rsc.org

Use of Renewable Feedstocks: A long-term goal is to synthesize such compounds from renewable bio-based resources instead of petrochemical precursors. openaccessgovernment.orgrsc.org

A significant challenge is the retention of stereochemistry during N-alkylation, as racemization can lead to loss of biological activity. nih.gov Furthermore, the transamidation of secondary amides remains a difficult transformation in organic synthesis. researchgate.net

| Synthetic Approach | Key Advantages | Primary Research Challenges |

|---|---|---|

| Biocatalysis (e.g., using Amine Dehydrogenases) | High enantioselectivity, mild reaction conditions, reduced waste. hims-biocat.euuva.nl | Enzyme stability, substrate scope, amine toxicity to host cells. uva.nlacs.org |

| Catalytic N-Alkylation with Alcohols | High atom economy (water as byproduct), use of readily available alcohols. nih.govrsc.org | Catalyst efficiency, retention of stereochemistry, potential for side reactions. nih.gov |

| Solvent-Free Synthesis | Eliminates solvent waste, can lead to shorter reaction times. semanticscholar.org | Limited to thermally stable compounds, potential for incomplete reactions. semanticscholar.org |

| Electrosynthesis | Avoids chemical reagents, uses electricity as a "green" reagent. rsc.org | Development of selective and efficient electrode materials and reaction conditions. rsc.org |

Integration of Multi-Omics Data with Mechanistic Studies in Biological Systems

To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target investigations and embrace a systems-level approach. The integration of multiple "omics" datasets—such as proteomics (the study of proteins) and metabolomics (the study of small molecule metabolites)—can provide a comprehensive view of the molecular changes induced by the compound in a biological system. springernature.comnih.gov

Proteomics for Target and Pathway Identification: By analyzing changes in protein expression levels in cells or tissues treated with the compound, proteomics can help identify not only the primary targets but also downstream effector proteins and perturbed signaling pathways. nih.govnih.gov

Integrated Proteo-Metabolomic Analysis: The real power lies in integrating these datasets. springernature.comnih.gov For instance, correlating changes in enzyme levels (proteomics) with alterations in their corresponding substrates and products (metabolomics) can provide strong evidence for the modulation of specific metabolic pathways. plos.org This integrated approach can help build comprehensive models of the compound's mechanism of action. researchgate.net

However, the integration of multi-omics data presents significant challenges:

Data Heterogeneity: Different omics platforms generate data with unique formats, scales, and error profiles, making direct integration complex. bioscipublisher.combiostrand.ai

Handling Missing Data: Omics datasets, particularly in proteomics and metabolomics, often contain a significant number of missing values that must be appropriately handled to avoid biased results. nih.gov

Biological Interpretation: Translating the vast amount of data generated into meaningful biological insights remains a major bottleneck. bioscipublisher.comoxfordglobal.com This requires sophisticated bioinformatics tools and a deep understanding of cellular biology.

| Omics Technology | Potential Application to this compound Research | Key Challenges |

|---|---|---|

| Proteomics | Identify protein binding partners and downstream signaling effects. nih.gov | Data complexity, identifying low-abundance proteins, data interpretation. nih.gov |

| Metabolomics | Characterize changes in metabolic pathways and cellular energy status. bioscipublisher.comresearchgate.net | Dynamic range of metabolites, compound identification, linking metabolites to pathways. nih.gov |

| Multi-Omics Integration | Build a comprehensive model of the compound's mechanism of action by linking protein changes to metabolic outcomes. plos.orgresearchgate.net | Data heterogeneity, missing values, developing robust statistical and computational models for integration. biostrand.ainih.gov |

By addressing these research directions and overcoming the associated challenges, a more complete and nuanced understanding of this compound can be achieved, potentially unlocking new therapeutic applications.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-N-methylbutanamide hydrochloride to improve yield and purity?

Methodology:

- Reaction Optimization : Use a two-step amidation process starting with 2-amino-3-methylbutanoic acid and methylamine, followed by hydrochlorination. Adjust reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions like over-alkylation .

- Purification : Employ recrystallization in ethanol/water mixtures (3:1 ratio) to remove unreacted precursors. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Yield Enhancement : Monitor reaction progress with TLC (silica gel, ninhydrin staining) and quench reactions at 90% conversion to avoid decomposition .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodology:

- Nuclear Magnetic Resonance (NMR) : Use -NMR (500 MHz, DO) to verify the methyl group (δ 1.2–1.4 ppm) and amide proton (δ 7.8–8.2 ppm). -NMR confirms the carbonyl carbon (δ 170–175 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to detect [M+H] peaks (expected m/z: ~165.6) and rule out salt adducts .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodology:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Analyze degradation products (e.g., hydrolyzed amide) via LC-MS .

- pH Stability : Incubate in buffers (pH 2–9) for 24 hours. Use UV-Vis spectroscopy (λ = 210 nm) to detect absorbance shifts caused by structural changes .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?

Methodology:

- Standardized Assays : Replicate activity tests (e.g., enzyme inhibition) under identical conditions (pH 7.4, 37°C) with controls for salt interference. Use isothermal titration calorimetry (ITC) to quantify binding affinity .

- Receptor Profiling : Perform competitive binding assays against related receptors (e.g., NMDA or GABA) to clarify selectivity. Radioligand displacement studies (e.g., -labeled antagonists) improve reproducibility .

Q. How can advanced computational modeling predict the interaction mechanisms of this compound with biological targets?

Methodology:

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., with glutamate receptors). Focus on hydrogen bonding between the amide group and conserved residues (e.g., Arg523 in NMDA receptors) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze stability of ligand-receptor complexes in solvated lipid bilayers. Calculate binding free energies via MM/PBSA .

Q. What methodologies address solubility challenges of this compound in aqueous buffers for in vitro assays?

Methodology:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .

- pH Adjustment : Use citrate buffer (pH 4.5) to protonate the amino group, enhancing solubility. Confirm stability via dynamic light scattering (DLS) to detect aggregation .

- Cyclodextrin Complexation : Pre-mix with hydroxypropyl-β-cyclodextrin (HPβCD, 10 mM) to form inclusion complexes, improving bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the compound’s role as a neurotransmitter modulator versus a metabolic intermediate?

Methodology:

- Tissue-Specific Profiling : Compare activity in neuronal vs. hepatic cell lines using RNA-seq to identify differentially expressed genes (e.g., glutaminase vs. GABA transporters) .

- Isotope Tracing : Use -labeled this compound to track incorporation into metabolic pathways (e.g., TCA cycle) via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.